4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one
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Overview
Description
4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one typically involves the reaction of quinoline derivatives with prop-2-en-1-ylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione derivatives: These compounds share a similar core structure and exhibit comparable chemical reactivity.
Indole derivatives: Known for their diverse biological activities, these compounds are structurally related and often studied alongside quinoline derivatives
Uniqueness
4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
831176-38-6 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-[2-(prop-2-enylamino)ethyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C14H16N2O/c1-2-8-15-9-7-11-10-14(17)16-13-6-4-3-5-12(11)13/h2-6,10,15H,1,7-9H2,(H,16,17) |
InChI Key |
PICIWAOMECQFJM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCCC1=CC(=O)NC2=CC=CC=C21 |
Origin of Product |
United States |
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